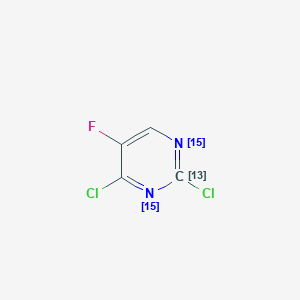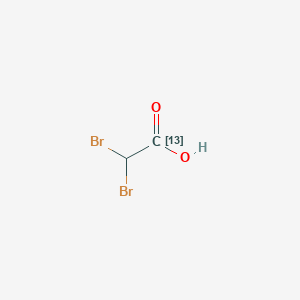
2,2-dibromoacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dibromoacetic acid is an organic compound with the chemical formula C₂H₂Br₂O₂. It is a dibromo derivative of acetic acid and is known for its applications in various fields, including chemistry, biology, and industry. This compound is also recognized as a disinfection byproduct in drinking water, formed during chlorination or ozonation processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-Dibromoacetic acid can be synthesized through the bromination of acetic acid. One common method involves the Hell–Volhard–Zelinsky reaction, where acetic acid reacts with bromine in the presence of a phosphorus catalyst . The reaction can be represented as:
CH3COOH+Br2→Br2CHCOOH+HBr
Industrial Production Methods: Industrial production of this compound typically involves similar bromination processes, with careful control of reaction conditions to ensure high yield and purity. The reaction is usually carried out under controlled temperature and pressure conditions to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dibromoacetic acid undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of bromine atoms.
Reduction Reactions: It can be reduced to form acetic acid derivatives.
Oxidation Reactions: It can undergo oxidation to form higher oxidation state compounds.
Common Reagents and Conditions:
Samarium Diiodide (SmI₂): Used for the stereoselective synthesis of α, β-unsaturated carboxylic acids.
Sodium Hydroxide (NaOH): Used in reactions with 2-mercaptopyridine to synthesize sodium bis(2-pyridylthio)acetate.
Major Products Formed:
α, β-Unsaturated Carboxylic Acids: Formed through reactions with aldehydes in the presence of samarium diiodide.
Sodium Bis(2-pyridylthio)acetate: Formed through reactions with 2-mercaptopyridine in the presence of sodium hydroxide.
Scientific Research Applications
2,2-Dibromoacetic acid has a wide range of applications in scientific research:
Mechanism of Action
2,2-Dibromoacetic acid can be compared with other similar compounds, such as:
Monobromoacetic Acid: A brominated derivative of acetic acid with one bromine atom.
Bromochloroacetic Acid: A mixed halogenated acetic acid with both bromine and chlorine atoms.
Uniqueness: this compound is unique due to its dibromo substitution, which imparts distinct chemical properties and reactivity compared to its mono- and mixed-halogenated counterparts .
Comparison with Similar Compounds
- Monobromoacetic Acid
- Bromochloroacetic Acid
- Dibromoethanoic Acid
Properties
Molecular Formula |
C2H2Br2O2 |
|---|---|
Molecular Weight |
218.84 g/mol |
IUPAC Name |
2,2-dibromoacetic acid |
InChI |
InChI=1S/C2H2Br2O2/c3-1(4)2(5)6/h1H,(H,5,6)/i2+1 |
InChI Key |
SIEILFNCEFEENQ-VQEHIDDOSA-N |
Isomeric SMILES |
C([13C](=O)O)(Br)Br |
Canonical SMILES |
C(C(=O)O)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



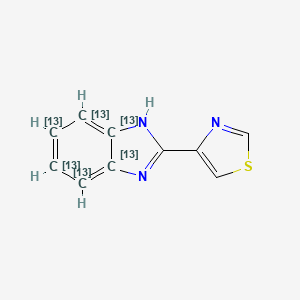

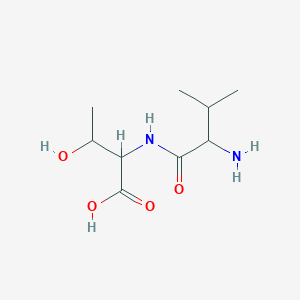



![Thieno[2,3-b]thiophene-2,5-dicarbaldehyde](/img/structure/B12058662.png)
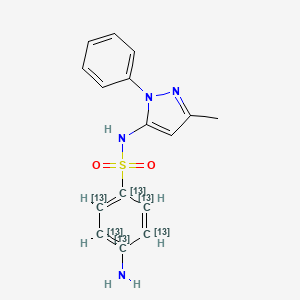

![dichlorocadmium;[(2R)-2,3-dihydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12058683.png)


